molecular formula C18H16ClNO2 B2425418 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one CAS No. 303985-84-4

1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2425418
CAS No.: 303985-84-4
M. Wt: 313.78
InChI Key: NPAZGEHGLMRGAQ-UHFFFAOYSA-N
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Description

1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one is a synthetic organic compound characterized by its unique azetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 2-benzoyl-4-chlorobenzoyl chloride with 3,3-dimethylazetidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the azetidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s azetidinone ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt specific biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoyl and chlorophenyl derivatives, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-18(2)11-20(17(18)22)15-9-8-13(19)10-14(15)16(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAZGEHGLMRGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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